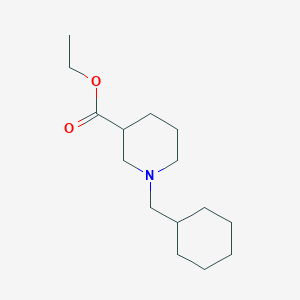
ethyl 1-(cyclohexylmethyl)-3-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(cyclohexylmethyl)-3-piperidinecarboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is also known by its trade name, SR-141716A, and is commonly used in scientific research. This compound has been the subject of numerous studies due to its potential therapeutic applications.
作用機序
Ethyl 1-(cyclohexylmethyl)-3-piperidinecarboxylate acts as a competitive antagonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system. The binding of endocannabinoids to the CB1 receptor results in the activation of downstream signaling pathways that regulate various physiological processes. By acting as an antagonist of the CB1 receptor, this compound blocks the binding of endocannabinoids and thereby inhibits the downstream signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to the endocannabinoid system. By blocking the CB1 receptor, this compound can modulate various physiological processes such as pain perception, appetite, and mood. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects in animal models.
実験室実験の利点と制限
One of the major advantages of using ethyl 1-(cyclohexylmethyl)-3-piperidinecarboxylate in lab experiments is its high selectivity for the CB1 receptor. This compound has been extensively studied and has a well-established mechanism of action. Additionally, this compound has high solubility in organic solvents, which makes it easy to use in various assays.
One of the limitations of using this compound in lab experiments is its potential off-target effects. While this compound is highly selective for the CB1 receptor, it may still interact with other receptors or enzymes in the endocannabinoid system. Additionally, the use of this compound in animal models may not fully reflect its effects in humans.
将来の方向性
There are several future directions for the study of ethyl 1-(cyclohexylmethyl)-3-piperidinecarboxylate. One potential direction is the development of new derivatives of this compound with improved selectivity and potency. Additionally, further studies are needed to fully understand the potential therapeutic applications of this compound in various disease states. Finally, the use of this compound in combination with other drugs or therapies may provide synergistic effects and improve patient outcomes.
Conclusion:
This compound is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound acts as a selective antagonist of the CB1 receptor and can modulate various physiological processes such as pain perception, appetite, and mood. While there are advantages and limitations to using this compound in lab experiments, further studies are needed to fully understand its potential therapeutic applications.
合成法
The synthesis of ethyl 1-(cyclohexylmethyl)-3-piperidinecarboxylate involves the reaction of cyclohexanecarboxylic acid with piperidine and subsequent esterification with ethanol. The yield of this reaction is typically high, and the purity of the final product can be easily achieved through recrystallization.
科学的研究の応用
Ethyl 1-(cyclohexylmethyl)-3-piperidinecarboxylate is commonly used in scientific research to study the endocannabinoid system. This compound is a selective antagonist of the CB1 receptor, which is a part of the endocannabinoid system. The endocannabinoid system plays a crucial role in regulating various physiological processes such as pain perception, appetite, and mood. Therefore, by studying the effects of this compound on the endocannabinoid system, researchers can gain insights into the potential therapeutic applications of this compound.
特性
IUPAC Name |
ethyl 1-(cyclohexylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO2/c1-2-18-15(17)14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h13-14H,2-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFERWCPUELFWDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)CC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-({[3-(1-piperidinyl)propyl]amino}sulfonyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5368470.png)
![2-methyl-4-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-1H-benzimidazole](/img/structure/B5368476.png)
![5-{[4-(4-fluorobenzyl)-1-piperidinyl]methyl}-2-(methoxymethyl)pyrimidine](/img/structure/B5368484.png)
![1-ethyl-4-{[2-(4-methoxy-1-naphthyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperazine](/img/structure/B5368487.png)
![9H-benzo[5,6]chromeno[2,3-d]pyrimidine-9,11(10H)-dione](/img/structure/B5368497.png)
![3-(4-chlorophenyl)-7,8-dihydro-6H-cyclopenta[e]pyrazolo[1,5-a]pyrimidine](/img/structure/B5368504.png)
![rel-(4aS,8aR)-6-[2-(allyloxy)benzyl]-1-(3-aminopropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5368516.png)
![6-benzyl-N-isopropyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5368526.png)
![3-{1-[2-(methylthio)phenyl]-5-phenyl-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5368528.png)
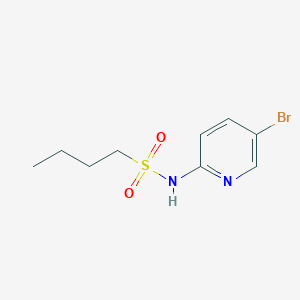
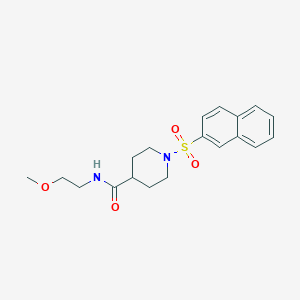
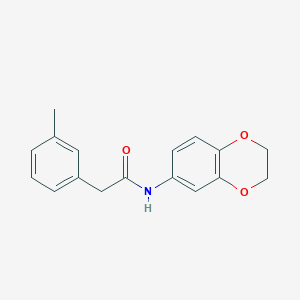
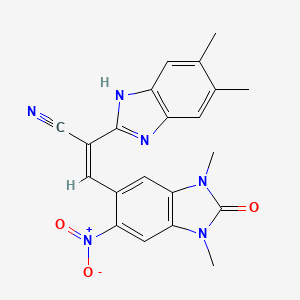
![N-1-adamantyl-3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B5368562.png)